(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride
Overview
Description
- SB-269970 hydrochloride, also known as SB-269970A, is a research chemical developed by GlaxoSmithKline . It is believed to act as a selective 5-HT7 receptor antagonist (EC50 = 1.25 nM) or possibly an inverse agonist.
- The compound’s structure consists of a pyrrolidine ring with a sulfonyl group and a hydroxyphenyl moiety.
- SB-269970 hydrochloride is used in scientific studies to investigate the 5-HT7 receptors, which play a role in brain function (e.g., hippocampus, thalamus) and dopamine release regulation in the ventral tegmental area.
Mechanism of Action
Target of Action
SB 269970 hydrochloride is a research chemical developed by GlaxoSmithKline . It is believed to act as a selective antagonist or possibly an inverse agonist of the serotonin receptor 7 (5-HT7) . This receptor is involved in several areas of the brain’s function, such as the hippocampus and thalamus . Additionally, it has been suggested that SB 269970 hydrochloride also blocks the α2-adrenergic receptor .
Mode of Action
SB 269970 hydrochloride interacts with its primary target, the 5-HT7 receptor, by acting as a selective antagonist or possibly an inverse agonist . This means it binds to the receptor and reduces its activity. The compound also blocks the α2-adrenergic receptor, further contributing to its overall effect .
Biochemical Pathways
The 5-HT7 receptor is thought to be involved in the regulation of dopamine release in the ventral tegmental area . By acting as an antagonist of this receptor, SB 269970 hydrochloride can influence these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known to be potent both in vivo and in vitro .
Result of Action
Chronic or acute administration of SB 269970 hydrochloride induces functional desensitization of the 5-HT7 receptor system, which precedes changes in the receptor density . This mechanism may be responsible for the rapid antidepressant-like effect of the 5-HT7 antagonist in animal models .
Biochemical Analysis
Biochemical Properties
SB 269970 hydrochloride is a potent and selective antagonist of the 5-HT7 receptor . It has pKi values of 8.3 for 5-HT7A, indicating its high affinity for this receptor . It is also known to block α2 adrenoceptors .
Cellular Effects
SB 269970 hydrochloride has been shown to have specific antianxiety-like effects in various animal models . It has also been found to induce functional desensitization of the 5-HT7 receptor system, which precedes changes in the receptor density .
Molecular Mechanism
The molecular mechanism of SB 269970 hydrochloride involves its action as a selective antagonist or possibly an inverse agonist of the 5-HT7 receptor . This means it binds to the 5-HT7 receptor and reduces its activity, thereby influencing serotonin signaling.
Temporal Effects in Laboratory Settings
Chronic or acute administration of SB 269970 hydrochloride induces functional desensitization of the 5-HT7 receptor system . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of SB 269970 hydrochloride have been shown to vary with different dosages . For instance, it has been found to exert a specific antianxiety-like effect at medium doses of 0.5 or 1 mg/kg .
Transport and Distribution
It is known to be brain-penetrant in vivo , suggesting it can cross the blood-brain barrier and distribute within the brain.
Preparation Methods
- Synthetic routes for SB-269970 hydrochloride are not widely documented, but it can be prepared through chemical synthesis.
- Industrial production methods are proprietary, and detailed information may not be publicly available.
Chemical Reactions Analysis
- SB-269970 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the synthetic pathway and may involve protecting groups, reductive amination, and sulfonation.
- Major products formed from these reactions include different intermediates and the final compound.
Scientific Research Applications
- SB-269970 hydrochloride has potential applications in various fields:
Neuroscience: Investigating 5-HT7 receptor function, especially in the hippocampus and thalamus.
Psychiatry: Possible therapeutic uses for anxiety and depression treatment.
Nootropic Effects: Animal studies have suggested cognitive enhancement properties.
Comparison with Similar Compounds
- SB-269970 hydrochloride stands out due to its high selectivity for the 5-HT7 receptor.
- Similar compounds include SB-258719 (with some structural resemblance) and other 5-HT receptor ligands .
Properties
IUPAC Name |
3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCJOYZLWFNDIO-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017392 | |
Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261901-57-9 | |
Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-269970 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKP3XMW7KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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